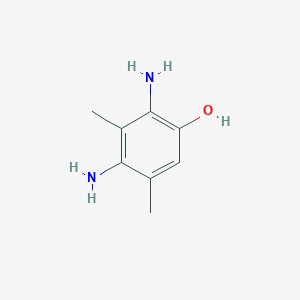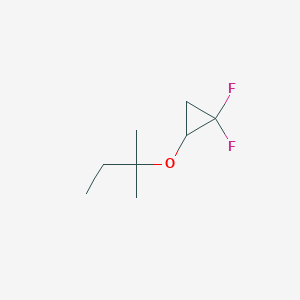
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules has gained significant attention due to the unique properties imparted by fluorine, such as increased stability and altered electronic characteristics. This compound is of interest in various fields, including medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
The synthesis of 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a dihalocarbene precursor.
Fluorination: The introduction of fluorine atoms is typically carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the cyclopropane derivative with 2-methyl-2-butanol under suitable conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups.
Scientific Research Applications
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in pesticides and herbicides.
Mechanism of Action
The mechanism by which 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to enhanced activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparison with Similar Compounds
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1-Difluoro-2,2-dimethylcyclopropane: This compound has similar fluorine substitution but lacks the ether linkage, resulting in different reactivity and applications.
1,1-Difluoro-2-(1-iodoalkyl)cyclopropane: This derivative contains an iodine atom, which can undergo different substitution reactions compared to the ether linkage.
The uniqueness of this compound lies in its combination of fluorine atoms and an ether linkage, providing distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H14F2O |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane |
InChI |
InChI=1S/C8H14F2O/c1-4-7(2,3)11-6-5-8(6,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
OLQSZPXMIGYFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


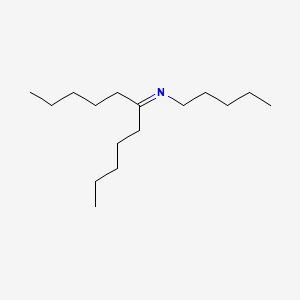
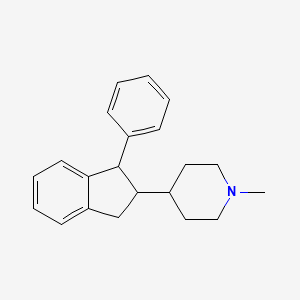
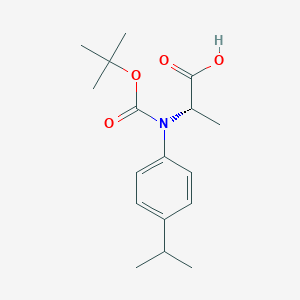
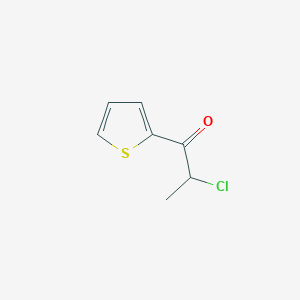
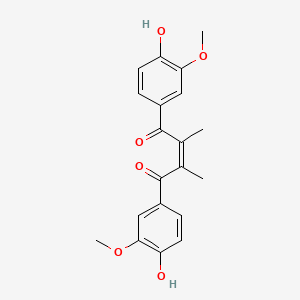
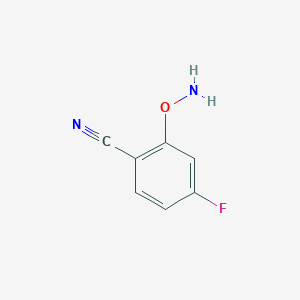
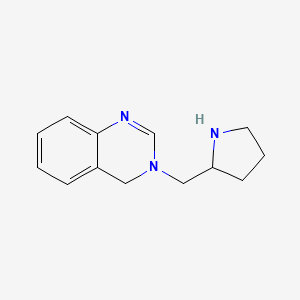
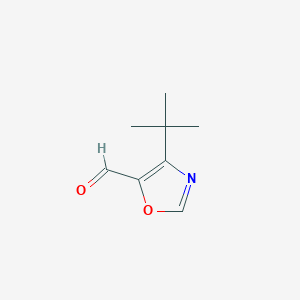
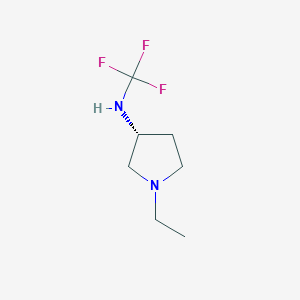
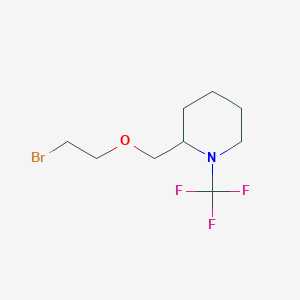
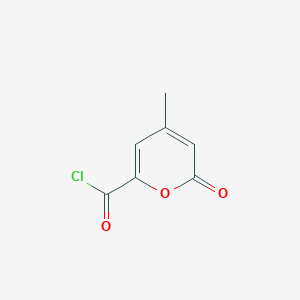
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
